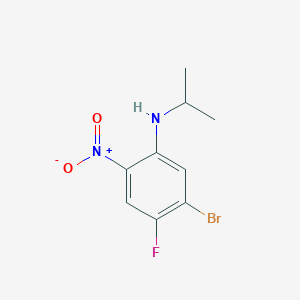

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

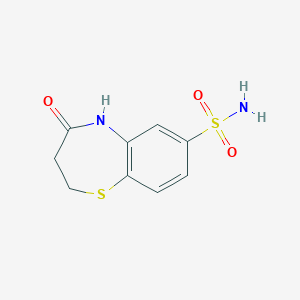

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H10BrFN2O2 . It is used in various chemical reactions and has a molecular weight of 235.01 .

Synthesis Analysis

The synthesis of nitro compounds like 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can involve several steps . These include nitration, conversion from the nitro group to an amine, and bromination . Direct bromination of aniline can lead to a variety of polybrominated and oxidized products . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can be analyzed using its InChI code: 1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline are complex and can involve multiple steps . These include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, meaning that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is a solid at room temperature .科学的研究の応用

Synthesis of Complex Molecules

- 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline serves as a key intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for developing various pharmaceuticals. The synthesis involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

Chemical Properties and Reactions

- The compound's chemical reactivity has been explored through studies on the behavior of various protective groups in the presence of anhydrous hydrogen fluoride (HF). This research highlighted the compound's potential in peptide synthesis and its compatibility with different protective groups, showcasing its applicability in complex chemical reactions (Sakakibara et al., 1967).

- Investigations into the physicochemical properties of halogenated compounds, including derivatives of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline, have provided insights into their structural configurations and reactivity. This research aids in understanding the compound's behavior under different chemical conditions, contributing to its application in synthesis and material science (Tronchet & Martin, 1980).

Application in Material Science

- Gold nanoparticles conjugated with anticancer drugs through a photocleavable o-nitrobenzyl linkage demonstrate the use of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline derivatives in developing drug delivery systems. This research exemplifies how the compound can be used to create nontoxic conjugates that release therapeutic agents upon exposure to specific wavelengths of light (Agasti et al., 2009).

作用機序

Target of Action

Compounds like “5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline” often interact with proteins or enzymes in the body. These could include receptors on cell surfaces or enzymes involved in critical biochemical pathways .

Mode of Action

The compound might bind to its target, altering the target’s normal function. This could inhibit or enhance the target’s activity, leading to changes in downstream cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. This could range from changes in cell signaling to alterations in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

5-bromo-4-fluoro-2-nitro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGSGHCCBPEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)

![1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2715614.png)

![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)

![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2715624.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)